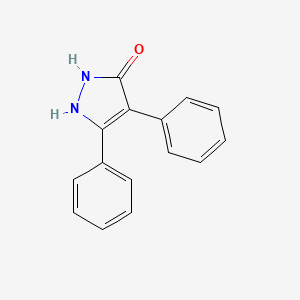

4,5-Diphenyl-1,2-dihydropyrazol-3-one

Description

Structure

3D Structure

Properties

CAS No. |

33238-93-6 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4,5-diphenyl-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C15H12N2O/c18-15-13(11-7-3-1-4-8-11)14(16-17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) |

InChI Key |

UTKVJSBMGFLGBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NNC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 4,5 Diphenyl 1,2 Dihydropyrazol 3 One

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of 4,5-Diphenyl-1,2-dihydropyrazol-3-one, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, offer a complete picture of the proton and carbon framework.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms within the molecule. The carbonyl carbon (C=O) of the pyrazolone (B3327878) ring is characteristically observed at a significantly downfield chemical shift, often in the range of δ 177 ppm, as seen in analogous structures. rsc.org The carbon atoms of the phenyl rings typically resonate in the aromatic region (approximately δ 118-138 ppm). rsc.org The C4 and C5 carbons of the pyrazole (B372694) ring would have distinct chemical shifts that are indicative of their substitution and hybridization.

DEPT Spectroscopy: DEPT experiments are instrumental in distinguishing between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. A DEPT-135 spectrum, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons are absent. This technique would unequivocally confirm the presence of the methine group at C4 and differentiate the carbons of the phenyl rings.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic-H | ~7.2 - 8.1 (multiplet) | C=O | ~177 |

| CH (C4) | Variable | Aromatic-C | ~118 - 138 |

| NH | Variable (broad) | C4 | Variable |

| C5 | Variable |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed in the region of 1630-1700 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic environment.

Another significant absorption is that of the C=N stretching vibration of the pyrazole ring, which usually appears in the 1590-1620 cm⁻¹ range. The N-H stretching vibrations of the dihydropyrazole ring are expected to produce a broad band in the region of 3100-3400 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic C4-H bond appears just below 3000 cm⁻¹. The out-of-plane bending vibrations for the phenyl groups give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the aromatic rings.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch | 3100 - 3400 (broad) |

| Aromatic C-H stretch | > 3000 |

| Aliphatic C-H stretch | < 3000 |

| C=O stretch | 1630 - 1700 |

| C=N stretch | 1590 - 1620 |

| Aromatic C=C stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The phenyl groups and the pyrazolone ring constitute the chromophoric system.

In related pyrazoline derivatives, absorption maxima (λmax) are often observed in the range of 280-350 nm. scispace.comphyschemres.org For instance, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone shows an absorption maximum at 301 nm in dichloromethane. scispace.com These absorptions are typically attributed to the π → π* transitions within the conjugated system. The n → π* transition of the carbonyl group is also expected, although it is often weaker and may be obscured by the more intense π → π* bands. The solvent can influence the position of the absorption maxima; polar solvents can cause a shift in the wavelength of absorption (solvatochromism).

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 280 - 350 |

| n → π | Variable, often weaker |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure. Common fragmentation pathways for pyrazolone derivatives may involve the cleavage of the pyrazole ring and the loss of small molecules such as CO, N₂, and fragments from the phenyl substituents. For the isomeric compound 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one, a prominent peak corresponding to [M+H]⁺ at m/z 237 has been reported, with subsequent fragment ions observed at m/z 209, 195, 106, and 91. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

| Parameter | Expected Observation |

| Pyrazole Ring Conformation | Approximately planar |

| Phenyl Ring Orientation | Inclined to the pyrazole ring |

| Intermolecular Interactions | C-H···O, C-H···N hydrogen bonds, π-π stacking |

Other Advanced Techniques for Molecular Conformation and Purity Assessment

Beyond the primary spectroscopic and crystallographic methods, other advanced techniques are employed to assess the molecular conformation and purity of this compound.

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. scispace.comphyschemres.orgresearchgate.net These theoretical methods can predict molecular geometries, vibrational frequencies, and electronic spectra with a high degree of accuracy. By comparing the calculated parameters with experimental results, a more detailed understanding of the molecular structure and conformation can be achieved. DFT calculations can also provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chromatographic Techniques: The purity of this compound is typically assessed using chromatographic methods. Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. nih.gov For purification and more rigorous purity assessment, column chromatography and High-Performance Liquid Chromatography (HPLC) are employed. These techniques separate the target compound from any impurities based on differences in their polarity and affinity for the stationary phase.

Computational Chemistry and Theoretical Studies on 4,5 Diphenyl 1,2 Dihydropyrazol 3 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to study the structural and electronic properties of pyrazole (B372694) and pyrazolone (B3327878) derivatives. nih.govresearchgate.net DFT calculations for 4,5-Diphenyl-1,2-dihydropyrazol-3-one would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher to ensure reliable results. researchgate.net

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, known as its ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data) This table illustrates the type of data obtained from a DFT geometry optimization. Actual values would require a dedicated computational study.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C3=O | Carbonyl C-O bond | ~ 1.23 Å |

| N1-N2 | Pyrazole N-N bond | ~ 1.35 Å |

| N1-C5 | Pyrazole N-C bond | ~ 1.37 Å |

| C4-C5 | Pyrazole C-C bond | ~ 1.46 Å |

| **Bond Angles (°) ** | ||

| N2-N1-C5 | Angle within pyrazole ring | ~ 108° |

| C4-C5-N1 | Angle within pyrazole ring | ~ 110° |

| **Dihedral Angles (°) ** | ||

| C(ring)-C5-C(Ph)-C(Ph) | Torsion angle of C5-Phenyl ring | Varies |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited. mdpi.com For this compound, the phenyl rings and the pyrazolone system would contribute significantly to the molecular orbitals.

Another tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would likely show a strong negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic attack. researchgate.net

Table 2: Predicted Electronic Properties for this compound (Hypothetical Data) This table illustrates the type of data obtained from FMO analysis. Actual values would require a dedicated computational study.

| Parameter | Symbol | Description | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-donating orbital | ~ -6.0 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the innermost electron-accepting orbital | ~ -1.5 eV |

After geometry optimization, a vibrational frequency calculation is performed. This analysis serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net

The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching of the C=O and N-H bonds, and the breathing modes of the phenyl and pyrazolone rings. By comparing the theoretical spectrum with an experimentally obtained one, researchers can validate the calculated structure and gain a deeper understanding of the molecule's vibrational properties.

Molecular Modeling and Dynamics Simulations

While DFT calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics (MD) simulations can explore its dynamic behavior. tandfonline.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to study conformational flexibility, particularly the rotation of the phenyl rings, in different environments (e.g., in a vacuum, in a solvent like water or ethanol). If the molecule were being investigated as a potential drug, MD simulations would be essential for modeling its interaction with a biological target, such as an enzyme's active site, providing insights into binding stability and affinity. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. tandfonline.comfigshare.com The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules. iucr.orgnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Hypothetical Data) This table illustrates typical results from a Hirshfeld analysis of a pyrazolone derivative. tandfonline.comresearchgate.net Actual values require experimental crystal structure data.

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~45% | General van der Waals forces |

| C···H / H···C | ~20% | Interactions involving phenyl rings (CH-π) |

| O···H / H···O | ~15% | Hydrogen bonding involving C=O and N-H |

| N···H / H···N | ~10% | Hydrogen bonding involving pyrazole nitrogen |

| C···C | ~5% | π-π stacking interactions |

Quantitative Structure Analysis and Reactivity Prediction

The results from DFT calculations can be used to derive a set of global reactivity descriptors that quantify a molecule's chemical behavior. These descriptors are based on the HOMO and LUMO energies and are used to predict reactivity. researchgate.net

Furthermore, if the biological activity of a series of related dihydropyrazole compounds is known, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. mdpi.commedicalresearchjournal.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D steric and electrostatic properties of molecules with their activity. nih.govresearchgate.net Such a model for this compound derivatives could predict the activity of new, unsynthesized compounds and guide the design of molecules with enhanced biological effects by identifying which structural modifications are likely to be beneficial. nih.gov

Table 4: Global Reactivity Descriptors (Hypothetical Data) This table shows reactivity descriptors calculated from HOMO/LUMO energies. Actual values would require a dedicated computational study.

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | ~ 6.0 eV |

| Electron Affinity (A) | -ELUMO | ~ 1.5 eV |

| Electronegativity (χ) | (I+A)/2 | ~ 3.75 eV |

| Chemical Hardness (η) | (I-A)/2 | ~ 2.25 eV |

Chemical Reactivity and Functional Group Transformations of 4,5 Diphenyl 1,2 Dihydropyrazol 3 One

Investigation of Tautomerism and Isomeric Equilibria within the Pyrazolone (B3327878) Ring

Pyrazolones, including the 4,5-diphenyl derivative, are capable of existing in multiple tautomeric forms due to prototropic shifts. This equilibrium is a critical determinant of their chemical behavior. The principal tautomers are the keto form (NH-form, 1,2-dihydro-3H-pyrazol-3-one) and the enol form (OH-form, 1H-pyrazol-3-ol). nih.gov A third, less common, CH-form can also exist if the C4 position is unsubstituted.

Studies on analogous N-substituted pyrazolones have demonstrated that the predominant tautomer is highly dependent on the physical state and the solvent environment. nih.govnih.gov X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists exclusively as the OH-tautomer (1H-pyrazol-3-ol) in the solid state, forming dimeric units through intermolecular hydrogen bonds. nih.govresearchgate.net

In solution, the equilibrium is sensitive to solvent polarity. nih.gov

Nonpolar Solvents: In solvents like CDCl₃ or C₆D₆, the OH-form is heavily favored, often existing as hydrogen-bonded dimers. nih.govresearchgate.net

Polar Aprotic Solvents: In solvents like DMSO-d₆, while the OH-form may still be present, the intermolecular hydrogen bonds are disrupted, leading to the presence of monomers. nih.gov Furthermore, in DMSO, a considerable amount of the NH tautomer can be observed in equilibrium with the OH form. researchgate.net

Polar Protic Solvents: In polar protic solvents such as methanol (B129727) or water, there is a tendency for the formation of the NH-form. researchgate.net

The stability of the tautomers can be influenced by the polarization of the solute by solvent molecules; increasing solvent polarity has been shown to increase the stability of both keto and enol forms. nih.gov This dynamic equilibrium is crucial as it dictates which sites on the molecule are available for reaction. For instance, the presence of the OH-form allows for O-alkylation, while the NH-form facilitates N-alkylation.

Table 1: Tautomeric Forms of Pyrazolones and Influencing Factors

| Tautomeric Form | Structure | Favored Conditions |

|---|---|---|

| OH-Form (Enol) | 1H-Pyrazol-3-ol | Solid state, nonpolar solvents (e.g., CDCl₃) |

| NH-Form (Keto) | 1,2-Dihydropyrazol-3-one | Polar solvents (e.g., DMSO, Methanol) |

| CH-Form | 2,4-Dihydropyrazol-3-one | Generally less stable; can be influenced by substituents. |

Reactions Involving Nitrogen Atoms of the Dihydropyrazolone Ring

The dihydropyrazolone ring contains two nitrogen atoms, N1 and N2. The N1 atom, attached to a phenyl group in many analogs, is typically less reactive in substitution reactions unless deprotonated. The N2-H atom, however, is acidic and nucleophilic, making it a primary site for reactions such as acylation and alkylation.

N-Acylation: The N2 position can be readily acylated using acylating agents like acid chlorides or anhydrides. For example, dihydropyrazoles have been successfully acylated with reagents such as pivaloyl chloride. osti.gov This reaction typically proceeds under basic conditions to deprotonate the N2-H, enhancing its nucleophilicity. The choice of reaction conditions is critical to ensure selectivity for N-acylation over competing C-acylation at the C4 position or O-acylation of the enol tautomer. researchgate.net

N-Alkylation: Alkylation at the N2 position can be achieved using alkyl halides or other alkylating agents. pharmaguideline.com Similar to acylation, the reaction is often performed in the presence of a base. The resulting N-alkylated products have "fixed" the pyrazolone in the NH-form, preventing keto-enol tautomerism involving the N2 proton. nih.gov

Chemical Transformations at the Carbonyl Moiety (C=O)

The reactivity of the carbonyl group at the C3 position is intrinsically linked to the keto-enol tautomerism. In its enol form (as a hydroxyl group), it behaves as a vinylogous carboxylic acid and can undergo O-alkylation or O-acylation. In its keto form, it is susceptible to nucleophilic attack and can be converted into other functional groups.

A significant transformation of the carbonyl group is its conversion to a chlorine atom, which generates a highly versatile synthetic intermediate.

Chlorination: Treatment of pyrazolones with chlorinating agents like phosphorus oxychloride (POCl₃) can convert the C3-carbonyl (or the enol) into a 3-chloropyrazole derivative. orientjchem.orgnih.gov This reaction often proceeds by converting the enol-hydroxyl group into a better leaving group. The resulting 3-chloropyrazoles are valuable precursors for synthesizing a wide range of other substituted pyrazoles via nucleophilic substitution reactions. The Vilsmeier-Haack reagent (POCl₃/DMF) is also commonly used for such transformations. asianpubs.orgresearchgate.net

Reactivity of the Dihydropyrazole Ring (e.g., Dehydrogenation, Ring Opening Reactions)

Dehydrogenation (Aromatization): The 4,5-dihydropyrazole ring is a non-aromatic system. A common and energetically favorable reaction for such systems is dehydrogenation to form the corresponding aromatic pyrazole (B372694). dntb.gov.ua This aromatization provides significant thermodynamic stability. Various oxidizing agents can be employed to facilitate this transformation, converting the dihydropyrazol-3-one into a pyrazol-3-one or pyrazol-3-ol. acs.orgmdpi.com The process involves the formal loss of a molecule of hydrogen from the C4 and C5 positions, creating a double bond within the ring. For instance, dihydropyridazines have been effectively aromatized using nitrous acid or DDQ. mdpi.comosi.lv

Ring Opening Reactions: While the pyrazole ring is generally stable, ring-opening reactions can occur under specific conditions, often driven by radical attack or reaction with highly reactive species. Advanced oxidation processes, for example, can lead to the rupture of the pyrazole ring. researchgate.net In some cases, unexpected ring-opening of pyrazoline derivatives has been observed upon reaction with activated alkynes, leading to the elimination of a substituent and the formation of a rearranged pyrazole structure. rsc.org However, these reactions are less common and typically require specific reagents or energetic conditions. Ring-opening can also be initiated by strong bases, which can cause deprotonation at C3, leading to ring cleavage. pharmaguideline.com

Impact of Substituents on Chemical Reactivity Profiles

The presence and nature of substituents on the C4 and C5 phenyl rings, as well as on the N1 phenyl ring, have a profound impact on the electronic properties and reactivity of the entire 4,5-diphenyl-1,2-dihydropyrazol-3-one molecule. These effects are primarily transmitted through inductive and resonance effects.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density of the phenyl rings.

An EDG on the N1-phenyl ring will increase the nucleophilicity of the N2 atom, potentially accelerating N-alkylation and N-acylation reactions.

EDGs on the C-phenyl rings can influence the stability of intermediates in reactions involving the pyrazole ring, such as electrophilic attack. Compounds with EDGs generally exhibit higher reactivity toward electrophilic radicals. mdpi.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups decrease the electron density of the phenyl rings.

An EWG on the N1-phenyl ring will decrease the nucleophilicity of the N2 atom, making it less reactive towards electrophiles. It will also increase the acidity of the N2-H proton, facilitating its removal by a base.

EWGs on any of the phenyl rings make the molecule more susceptible to nucleophilic attack. The presence of EWGs can significantly alter the required conditions for reactions like Diels-Alder cycloadditions in related systems. nih.gov

The electronic nature of these substituents can also shift the tautomeric equilibrium by stabilizing one form over another. For example, an EWG might favor the more acidic OH-form, while an EDG might favor the NH-form. This modulation of electronic properties is a key strategy in tuning the reactivity and properties of pyrazolone derivatives for various applications. rsc.org

Table 2: Predicted Effects of Substituents on Reactivity

| Substituent Type | Position | Predicted Effect on Reactivity |

|---|---|---|

| Electron-Donating (-OCH₃, -CH₃) | N1-Phenyl | Increases N2 nucleophilicity; may accelerate N-alkylation/acylation. |

| Electron-Donating (-OCH₃, -CH₃) | C4/C5-Phenyl | Increases electron density in the pyrazole ring; enhances reactivity towards electrophiles. |

| Electron-Withdrawing (-NO₂, -Cl) | N1-Phenyl | Decreases N2 nucleophilicity; increases acidity of N2-H. |

Synthesis and Chemical Exploration of 4,5 Diphenyl 1,2 Dihydropyrazol 3 One Derivatives

Principles for Rational Design of Novel Dihydropyrazolone Derivatives

The rational design of novel dihydropyrazolone derivatives is often guided by the goal of enhancing specific biological activities or chemical properties. A key principle involves molecular hybridization, where the dihydropyrazolone core is combined with other known bioactive pharmacophores. This strategy aims to create synergistic effects or multi-target compounds. For instance, incorporating moieties like sulfonamides or benzo oxygen heterocycles has been explored to develop derivatives with potent and selective inhibitory activity against specific enzymes. researchgate.net

Another design principle is structure-activity relationship (SAR) studies. By systematically modifying the substituents on the phenyl rings at the C4 and C5 positions, as well as on the nitrogen atom of the pyrazolone (B3327878) ring, researchers can probe the structural requirements for a desired effect. For example, in the design of phosphodiesterase 2 (PDE2) inhibitors, a hit compound was structurally optimized by introducing a 4-(trifluoromethyl)benzyl)oxyl side chain, which was found to form strong hydrophobic interactions within the enzyme's active site, thereby improving inhibitory activity. nih.govmdpi.com Molecular docking and in silico studies are crucial tools in this process, allowing for the prediction of binding modes and the rationalization of observed activities, which in turn guides further synthetic efforts. nih.govmdpi.comresearchgate.net

The exploration of different tautomeric forms of the pyrazolin-5-one core is also a design consideration, as the reactivity and biological profile can be influenced by the predominant tautomer. rwth-aachen.de The unique feature of these substrates is the availability of multiple reactive centers, which can be manipulated to synthesize a variety of valuable compounds. rwth-aachen.de

Synthesis of N-Substituted Dihydropyrazolones

The synthesis of N-substituted 4,5-diphenyl-1,2-dihydropyrazol-3-one derivatives is a common strategy to introduce molecular diversity. A prevalent method for achieving N-substitution is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a substituted hydrazine (B178648). Specifically, for the 4,5-diphenyl series, the precursor is often a derivative of benzil (B1666583) or a chalcone (B49325).

For example, a series of 3-(2-(4,5-dihydro-3,5-diphenylpyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one derivatives were synthesized via a one-pot, three-component reaction of chalcones, thiosemicarbazide, and substituted 3-(bromoacetyl) coumarin (B35378) derivatives. researchgate.net In this synthesis, the N1 position of the pyrazoline ring is substituted with a thiazolyl-coumarin moiety. researchgate.net

Another example involves the reaction of an α,β-unsaturated ketone, 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one, with isonicotinic acid hydrazide (INH) in glacial acetic acid to yield 5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone. researchgate.net This reaction demonstrates the direct introduction of a pyridin-4-yl-carbonyl group at the N1 position.

The following table summarizes examples of N-substituted dihydropyrazolone synthesis:

| Precursors | Reagents | N-Substituent | Reference |

| Chalcones, 3-(bromoacetyl) coumarins | Thiosemicarbazide | Thiazol-4-yl-2H-chromen-2-one | researchgate.net |

| 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one | Isonicotinic acid hydrazide | Pyridin-4-yl-methanone | researchgate.net |

| Chalcones | 4-Hydrazinonbenzenesulfonamide hydrochloride | Benzenesulfonamide | researchgate.net |

Synthesis of C-Substituted Dihydropyrazolones (e.g., at C4, C5)

The core structure of this compound already possesses phenyl substitutions at the C4 and C5 positions. Further modifications at these positions are less common than N-substitution but can be achieved through various synthetic routes. The primary method for establishing the C4 and C5 substitution pattern is through the cyclization of appropriately substituted precursors.

The classical Knorr synthesis of pyrazolones, involving the reaction of β-ketoesters with hydrazines, is a fundamental approach. For 4,5-diphenyl derivatives, a precursor such as an ethyl 2,3-diphenyl-3-oxopropanoate would be required.

More commonly, the synthesis starts from a chalcone (1,3-diaryl-2-propen-1-one). The reaction of a chalcone with hydrazine hydrate (B1144303) or a substituted hydrazine is a well-established method for the synthesis of 4,5-dihydropyrazoles. scispace.comjchemlett.com For the specific case of 4,5-diphenyl derivatives, a chalcone bearing phenyl groups at the appropriate positions is used. For instance, the reaction of substituted chalcones with phenyl hydrazine hydrate can yield 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives. jchemlett.com

Modifications at the C4 position of the pyrazolone ring can also be achieved through reactions such as the Knoevenagel condensation. researchgate.net Furthermore, the C4 position of the pyrazolone ring is nucleophilic and can participate in Michael addition reactions with various electrophiles, leading to a wide range of C4-functionalized derivatives. rwth-aachen.deresearchgate.net

Formation of Heterocyclic Fused Systems Incorporating the Dihydropyrazolone Moiety

The dihydropyrazolone ring is a versatile building block for the synthesis of fused heterocyclic systems. These fused structures often exhibit interesting biological properties and have gained considerable attention in medicinal chemistry. researchgate.net Aminopyrazoles are particularly useful starting materials for constructing fused systems through multicomponent reactions due to their multiple reaction sites. researchgate.net

One approach involves the domino-type Michael addition reaction to synthesize chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr This reaction utilizes bifunctional organocatalysts to control the stereochemistry of the final fused product. metu.edu.tr The pyrano[2,3-c]pyrazole scaffold has been investigated for various biological activities. mdpi.com

Another strategy is the synthesis of pyrazolopyridines, which are fused heterocycles containing both pyridine (B92270) and pyrazole (B372694) rings. researchgate.net These can be synthesized via one-pot reactions of α,β-unsaturated aldehydes, cyclic 1,3-diketones, and 5-aminopyrazole. researchgate.net

The synthesis of tricyclic fused pyrazolines has also been reported through the reaction of (Z)-3-arylidene-1-thioflavanones with hydrazines, leading to the formation of 2,3,3a,4-tetrahydro-3-aryl-4-phenyl researchgate.netbenzothiopyrano[4,3-c]pyrazoles. researchgate.net

The following table provides examples of fused heterocyclic systems derived from pyrazolones:

| Fused System | Synthetic Approach | Precursors | Reference |

| Dihydropyrano[2,3-c]pyrazoles | Domino-type Michael addition | Pyrazolones and α,β-unsaturated aldehydes | metu.edu.tr |

| Pyrazolopyridines | One-pot multicomponent reaction | 5-Aminopyrazole, α,β-unsaturated aldehydes, cyclic 1,3-diketones | researchgate.net |

| researchgate.netBenzothiopyrano[4,3-c]pyrazoles | Cyclocondensation | (Z)-3-Arylidene-1-thioflavanones and hydrazines | researchgate.net |

Asymmetric and Stereoselective Synthesis of Chiral Dihydropyrazolone Derivatives

The development of asymmetric and stereoselective methods for the synthesis of chiral dihydropyrazolone derivatives is a rapidly growing area of research. rsc.org Chiral pyrazolones are valuable targets due to their potential as therapeutic agents and their utility as chiral building blocks in organic synthesis. The reactivity of pyrazolin-5-ones has been extensively utilized for the asymmetric synthesis of highly functionalized pyrazole and pyrazolone derivatives using both organocatalysts and metal catalysts. rwth-aachen.deresearchgate.net

A primary strategy for the asymmetric synthesis of these derivatives involves the nucleophilic addition of pyrazolin-5-ones from the C4 position to various acceptors. rwth-aachen.de This approach can generate tetrasubstituted carbon centers bearing a pyrazolone moiety. rwth-aachen.de For example, organocatalytic domino reactions, such as the Michael/Thorpe–Ziegler type reaction of 2-pyrazolin-5-ones with benzylidenemalononitriles, have been successfully employed. rwth-aachen.de

Various chiral catalysts have been developed for these transformations, including thioureas, squaramides, and bifunctional aminosquaramides. researchgate.net These catalysts can facilitate enantioselective Michael additions of pyrazolin-5-ones to electrophiles like β-nitroalkenes and α,β-unsaturated ketoesters, affording the corresponding products in high yields and with excellent enantioselectivities. rwth-aachen.deresearchgate.net

Metal-catalyzed asymmetric reactions have also been explored. For instance, a chiral N,N'-dioxide gadolinium(III) complex has been used to catalyze the enantioselective α-amination of 4-substituted pyrazolones with azodicarboxylates. rwth-aachen.de

The development of efficient strategies for the construction of spiro-pyrazolone derivatives in a selective manner is also of high interest in medicinal chemistry. researchgate.net

Advanced Applications of 4,5 Diphenyl 1,2 Dihydropyrazol 3 One As a Chemical Scaffold in Research

Utilization as a Synthon and Building Block in Complex Organic Synthesis

The 4,5-diphenyl-1,2-dihydropyrazol-3-one scaffold serves as a versatile building block, or synthon, for the construction of a variety of more complex heterocyclic systems. The reactivity of the dihydropyrazolone ring, including the presence of reactive methylene (B1212753) groups and amenable nitrogen atoms, allows for its elaboration into fused ring systems with potential biological activities.

A notable application of this scaffold is in the synthesis of fused pyrazoles. For instance, dihydropyrazole derivatives can be used as precursors for pyrazolo[3,4-d]pyrimidines and 1,2-dihydroimidazo[2,1-c] rsc.orgmdpi.commdpi.comtriazin-6-ones. mdpi.com The synthesis of these fused systems often involves the reaction of a dihydropyrazole derivative with various reagents to build the additional heterocyclic rings. For example, a 2-hydrazinyl-dihydropyrazolone derivative can react with active methylene compounds to afford new pyrazoles, which can then be further cyclized to form the desired fused systems. mdpi.com

The general synthetic utility is demonstrated by the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) to form dihydropyrazoles, which can then undergo further reactions such as concomitant dehydration and cyclization to yield more complex pyrazole (B372694) derivatives. nih.gov This highlights the role of the dihydropyrazolone core as an intermediate in multi-step synthetic sequences.

Development of Fluorescent Sensors and Molecular Probes based on Dihydropyrazolone Structures

The inherent photophysical properties of aromatic heterocyclic systems have led to their exploration in the development of fluorescent sensors and molecular probes. While research specifically detailing this compound as a fluorescent sensor is an emerging area, the broader class of pyrazole and pyrazoline derivatives has shown significant promise.

Derivatives of dihydropyrazole have been noted for their luminescent properties. scispace.com The fluorescence of these compounds can be tuned by the introduction of different substituents, which can alter the electronic properties of the molecule and, consequently, its emission wavelength and quantum yield. For example, the synthesis of pyrazole oxadiazole derivatives has yielded compounds with good fluorescence, with emission wavelengths in the range of 410-450 nm and quantum yields up to 0.69. researchgate.net

Furthermore, the pyrazole scaffold has been incorporated into more complex fluorophore systems. For instance, a triflic-acid-promoted cyclization of a 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde resulted in a rigid six-ringed system exhibiting bright fluorescence. mdpi.com The emission spectra of these compounds were found to be sensitive to the acidity of the environment, suggesting their potential application in sensing strongly acidic fluorophores. mdpi.com These examples underscore the potential of the dihydropyrazolone core, including the 4,5-diphenyl substituted variant, as a platform for the design of novel fluorescent probes, an area ripe for further investigation.

Ligand Design for Coordination Chemistry

The nitrogen and oxygen atoms within the this compound structure provide excellent coordination sites for metal ions, making it a valuable ligand in coordination chemistry. Pyrazole-derived ligands are known for their diverse coordination modes, acting as neutral monodentate, exo-bidentate, or polydentate chelating agents. researchgate.net

Acylpyrazolones, a class to which this compound belongs, are effective bidentate ligands for a wide range of metal ions, including main group elements, transition metals, lanthanides, and actinides. nih.gov These ligands can form structurally diverse coordination complexes with geometries such as distorted octahedral, pentagonal-bipyramidal, and antiprismatic, depending on the metal ion and the stoichiometry of the complex. nih.gov

Specifically, lanthanide complexes with pyrazolone-based ligands have been synthesized and characterized. For example, complexes of La(III), Pr(III), Nd(III), Gd(III), and Dy(III) with 1-phenyl-3-methyl-4-(o-carboxyphenylazo)pyrazol-5-one have been reported. saudijournals.com Similarly, a series of anionic lanthanide complexes with 3-methyl-1-phenyl-4-formylpyrazole-5-one have been synthesized, where the lanthanide ion is coordinated to eight oxygen atoms from the pyrazolone (B3327878) ligands in a distorted tetragonal antiprism geometry. researchgate.net Some of these lanthanide complexes, particularly those of Tb(III) and Sm(III), exhibit strong luminescence in the solid state. researchgate.net

The coordination of transition metals with pyrazolone-derived Schiff bases has also been extensively studied. For instance, new metal complexes of Co(II), Ni(II), Cu(II), and Zn(II) with a ligand derived from 4-antipyrincarboxaldehyde and 2-amino-5-(2-hydroxy-phenyl-1,3,4-oxadiazole have been prepared and characterized. morressier.com The ability of the dihydropyrazolone scaffold to form stable and structurally interesting complexes with a variety of metal ions highlights its importance in the field of coordination chemistry and the development of new materials with interesting magnetic and photophysical properties.

Studies of Chemical Interactions with Biological Macromolecules (e.g., Enzyme Binding Mechanism Investigations via Molecular Docking)

The dihydropyrazolone scaffold is a recognized pharmacophore, and its derivatives have been the subject of numerous studies investigating their interactions with biological macromolecules, particularly enzymes. Molecular docking simulations have been a key tool in elucidating the potential binding modes and structure-activity relationships (SAR) of these compounds.

A significant area of investigation has been the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. Molecular docking studies of a series of dihydropyrazole derivatives with the α-amylase enzyme have revealed that these compounds can establish favorable interactions within the active site. rsc.org The binding modes often involve hydrogen bonding and hydrophobic interactions with key amino acid residues.

Dihydropyrazole derivatives have also been designed and evaluated as telomerase inhibitors for cancer therapy. nih.gov Structure-based drug design, aided by molecular docking, has led to the synthesis of compounds with potent inhibitory activity against telomerase. nih.gov For example, compound 13i from a study on N-substituted-dihydropyrazole derivatives exhibited an IC50 value of 0.98 μM against telomerase. nih.gov

Furthermore, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and shown to be potent, reversible, and non-competitive inhibitors of monoamine oxidases (MAOs). nih.gov Computational approaches have been used to explore the possible interactions between these compounds and the MAO-B enzyme. nih.gov

The following table summarizes the findings from various molecular docking and enzyme inhibition studies on dihydropyrazolone derivatives:

| Enzyme Target | Dihydropyrazolone Derivative Type | Key Findings | Reported IC50/Ki Values |

|---|---|---|---|

| α-Amylase | Various substituted dihydropyrazoles | Docking studies revealed strong binding interactions within the active site of the α-amylase enzyme. rsc.org | IC50 values ranging from 0.5509 to 810.73 μM. researchgate.net |

| Telomerase | N-substituted-dihydropyrazoles | Structure-based design led to potent telomerase inhibitors with anticancer activity. nih.gov | Compound 13i showed an IC50 of 0.98 μM. nih.gov |

| Monoamine Oxidase (MAO) | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Compounds were found to be reversible and non-competitive inhibitors of MAOs. nih.gov | A potent inhibitor showed a Ki of about 10-8 M. nih.gov |

These studies demonstrate the utility of the this compound scaffold in the design of enzyme inhibitors and the importance of molecular docking in understanding their mechanism of action at a molecular level.

Role in Material Science Applications (e.g., Dyes, Pigments, Photochromic Materials)

The extended π-conjugated system and the presence of chromophoric groups in this compound and its derivatives make them suitable for applications in material science, particularly as dyes, pigments, and photochromic materials.

The pyrazolone ring is a well-known component in the structure of azo dyes. nih.gov These dyes are characterized by the presence of an azo group (-N=N-) linking the pyrazolone scaffold to another aromatic or heteroaromatic ring. The specific substituents on the aromatic rings and the pyrazolone core influence the color and dyeing properties of these compounds. For instance, new azo disperse dyes derived from 1,3-diphenyl-4-hydroxymethyl-4-arylazo-2-pyrazolin-5-ones have been synthesized and their performance on polyester (B1180765) fabrics has been evaluated. morressier.com Azo dyes derived from pyrazolone derivatives have found applications in various industries due to their vibrant colors and good fastness properties.

In the realm of photochromic materials, which change color upon exposure to light, pyrazole derivatives have also shown potential. A study on 1,3-diphenyl-4-(2-chlorobenzal)-5-hydroxypyrazole 4-methylthiosemicarbazone revealed that this compound exhibits reversible enol-keto photoisomerization, which is the basis for its photochromic behavior. This compound demonstrated excellent photostability and high fatigue resistance, which are crucial properties for practical applications of photochromic materials. The ability to undergo a reversible structural change upon light irradiation opens up possibilities for the use of this compound derivatives in smart windows, optical data storage, and other light-sensitive devices.

Future Research Directions in 4,5 Diphenyl 1,2 Dihydropyrazol 3 One Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmental sustainability necessitates the development of greener synthetic routes for important heterocyclic compounds like 4,5-diphenyl-1,2-dihydropyrazol-3-one. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing non-hazardous materials.

Key future directions include:

One-Pot, Multi-Component Reactions (MCRs): Expanding the scope of MCRs for pyrazolone (B3327878) synthesis will be a primary goal. These reactions, which combine three or more reactants in a single step, improve efficiency and reduce waste. Future work could explore novel catalyst-free MCRs in environmentally benign solvents like water or ethanol. nih.gov

Energy-Efficient Synthesis: The exploration of alternative energy sources such as microwave irradiation and ultrasound is expected to grow. These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Photocatalysis: The use of light to drive chemical reactions offers a sustainable and powerful synthetic tool. mdpi.com Future research could focus on developing novel photocatalytic systems for the synthesis and functionalization of pyrazolones, potentially enabling challenging transformations under mild conditions. mdpi.com This approach aligns with green chemistry principles by utilizing renewable energy sources. mdpi.com

Benign Reaction Media: A major focus will be the replacement of volatile organic compounds (VOCs) with greener alternatives. Research into using water, supercritical fluids (like CO2), and bio-based solvents such as polyethylene (B3416737) glycol (PEG) will be crucial. bme.hursc.org For instance, procedures using PEG-400 as a recyclable reaction medium have shown promise for other heterocyclic systems. bme.hu

| Green Methodology | Potential Advantage | Future Research Focus |

| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. | Development of novel catalyst-free systems in aqueous media. nih.gov |

| Microwave/Ultrasound | Reduced reaction times, lower energy consumption. | Optimization for large-scale synthesis and solvent-free conditions. |

| Photocatalysis | Use of renewable energy, mild reaction conditions. mdpi.com | Design of efficient photocatalysts for novel pyrazolone transformations. mdpi.com |

| Green Solvents (Water, PEG) | Reduced environmental impact, improved safety. bme.hu | Exploring solvent effects on reaction pathways and yields. |

Advanced Spectroscopic and Structural Characterization Techniques

While standard techniques like NMR, IR, and mass spectrometry are well-established for characterizing pyrazolone derivatives, future research will benefit from the application of more advanced and sensitive methods to gain deeper structural insights. nih.govderpharmachemica.com

Advanced NMR Spectroscopy: Future studies will increasingly employ two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of complex derivative structures. Solid-state NMR could also be used to study the structure and dynamics of these compounds in the solid phase, providing information complementary to X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS techniques, such as ESI-TOF or Orbitrap MS, will become standard for confirming elemental composition with high accuracy, which is crucial for newly synthesized compounds.

Single-Crystal X-ray Diffraction: This remains the gold standard for determining three-dimensional molecular structures. figshare.comnih.govnih.gov Future work will focus on crystallizing novel derivatives and their complexes with biological targets to understand key intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern their crystal packing and biological activity. nih.govresearchgate.net

Hirshfeld Surface Analysis: This technique, used in conjunction with X-ray crystallography data, provides quantitative and visual insights into intermolecular interactions within a crystal. figshare.com Future applications will involve using Hirshfeld analysis to better understand the forces driving crystal formation and to correlate structural features with physical properties. figshare.com

Deeper Computational Mechanistic Insights and Predictive Modeling

Computational chemistry is an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. Future research on this compound will leverage increasingly sophisticated computational methods.

Density Functional Theory (DFT): DFT calculations will continue to be used to predict molecular structures, spectroscopic properties (NMR, IR, UV-Vis), and reactivity. figshare.comresearchgate.netnih.gov Future studies will focus on applying DFT to elucidate complex reaction mechanisms, calculate transition state energies, and provide a deeper understanding of substituent effects on electronic structure and reactivity. nih.gov

Molecular Docking and Dynamics: To explore the biological potential of pyrazolone derivatives, molecular docking simulations will be used to predict binding modes and affinities with protein targets. figshare.comnih.gov These studies will be complemented by molecular dynamics (MD) simulations to assess the stability of ligand-protein complexes over time, providing a more dynamic and realistic picture of the binding interactions.

Quantitative Structure-Activity Relationship (QSAR): As larger libraries of derivatives are synthesized and tested, QSAR modeling will become essential. These models use statistical methods to correlate chemical structure with biological activity, enabling the predictive design of new compounds with enhanced potency and selectivity.

Predictive Modeling for NLO Properties: Pyrazole (B372694) derivatives have been investigated for their nonlinear optical (NLO) properties. nih.gov Future computational work will focus on calculating hyperpolarizability to screen and design novel pyrazolone-based materials for applications in optoelectronics. nih.gov

| Computational Method | Application Area | Future Research Goal |

| Density Functional Theory (DFT) | Reaction mechanisms, spectroscopic prediction. researchgate.netnih.gov | Elucidating complex multi-step reaction pathways and transition states. |

| Molecular Docking | Predicting protein-ligand binding modes. figshare.comnih.gov | High-throughput virtual screening of large compound libraries. |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes. | Simulating interactions in a more biologically relevant environment. |

| QSAR | Predicting biological activity from chemical structure. | Guiding the design of derivatives with optimized therapeutic properties. |

Exploration of Novel Chemical Transformations and Derivatizations

The this compound core offers multiple sites for chemical modification, allowing for the creation of diverse molecular architectures. Future synthetic research will aim to move beyond known reactions to explore novel chemical space.

C-H Functionalization: Direct C-H functionalization of the phenyl rings or the pyrazolone core represents a highly efficient strategy for creating new derivatives. Future work will focus on developing selective catalytic methods (e.g., using palladium, rhodium, or copper catalysts) to install new functional groups without the need for pre-functionalized starting materials.

Photoredox Catalysis for Derivatization: Building on its use in synthesis, photoredox catalysis can be employed to generate radical intermediates, enabling novel transformations and derivatizations under mild conditions that are often not accessible through traditional thermal methods. mdpi.com

Synthesis of Fused Heterocyclic Systems: The pyrazolone ring can serve as a building block for constructing more complex, polycyclic heterocyclic systems. Future research could explore cycloaddition reactions or intramolecular cyclizations to fuse other rings (e.g., thiazole, triazole, pyrimidine) onto the pyrazolone scaffold, potentially leading to compounds with unique biological activities. scienceopen.com

Combinatorial Chemistry: The generation of large, diverse libraries of pyrazolone derivatives for high-throughput screening is a key direction. This will involve developing robust and automatable synthetic protocols to systematically vary substituents at different positions of the core structure.

Expanding Chemical Biology Applications with a Mechanistic Focus

Derivatives of pyrazolones have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govscienceopen.comnih.govnih.gov However, for many of these compounds, the precise molecular mechanism of action remains unclear. Future research must adopt a more mechanistic focus to translate promising hits into viable therapeutic leads.

Target Identification and Validation: A critical future direction is the identification of the specific cellular targets of biologically active pyrazolone derivatives. This can be achieved using techniques such as affinity chromatography, activity-based protein profiling (ABPP), and cellular thermal shift assays (CETSA).

Development of Chemical Probes: Synthesizing derivatives functionalized with reporter tags (e.g., fluorophores, biotin) or photo-crosslinkers will create chemical probes. These tools are invaluable for visualizing the subcellular localization of the compounds and identifying their binding partners within the cell.

Mechanism-of-Action Studies: Once a target is identified (e.g., an enzyme like EGFR or telomerase), detailed biochemical and biophysical assays will be needed to elucidate the mechanism of inhibition. nih.govscienceopen.com Furthermore, systems biology approaches like transcriptomics and proteomics can reveal the downstream cellular pathways affected by the compound, providing a comprehensive understanding of its biological effects.

Structure-Activity Relationship (SAR) Studies: A systematic approach to SAR is essential. By synthesizing and testing carefully designed series of analogs, researchers can map the specific structural features required for potent and selective activity, guiding the rational design of next-generation compounds with improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4,5-Diphenyl-1,2-dihydropyrazol-3-one?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with diketones under acidic or basic conditions. Characterization should include:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via H and C NMR, focusing on aromatic proton splitting patterns and carbonyl resonance.

- X-ray Diffraction (XRD) : Resolve crystal structure to verify tautomeric forms (e.g., keto-enol equilibrium).

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm).

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures.

- Photostability : Expose samples to UV-Vis light (e.g., 254–365 nm) and track degradation via HPLC.

- pH-Dependent Stability : Test solubility and tautomeric shifts in buffered solutions (pH 2–12) using UV-Vis spectroscopy.

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound with oxidants be resolved?

- Methodological Answer : Contradictions often arise from uncontrolled variables. Design experiments to isolate factors:

- Surface Adsorption Effects : Use microspectroscopic imaging (e.g., AFM-IR) to assess if reactivity is influenced by adsorption to labware surfaces .

- Oxidant Purity : Validate oxidant concentrations via iodometric titration or cyclic voltammetry.

- Solvent Interactions : Compare reactivity in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents using kinetic studies.

Q. What advanced techniques are suitable for studying the compound’s interactions with indoor surfaces (e.g., polymers, metals)?

- Methodological Answer : Apply surface chemistry methodologies:

- Adsorption Studies : Use quartz crystal microbalance (QCM) to quantify adsorption kinetics on materials like stainless steel or PVC.

- Reactivity Mapping : Combine ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) and XPS (X-ray Photoelectron Spectroscopy) to analyze surface-bound reaction products .

- Environmental Chamber Simulations : Replicate indoor conditions (humidity, temperature) to study long-term stability.

Q. How can computational modeling enhance understanding of this compound’s tautomeric behavior?

- Methodological Answer :

- DFT Calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to predict dominant tautomers and transition states.

- Molecular Dynamics (MD) : Simulate solvent effects on tautomeric equilibrium in explicit solvent models (e.g., water, DMF).

- Correlate with Experimental Data : Validate computational results using variable-temperature NMR or Raman spectroscopy.

Data Contradiction Analysis

Q. What strategies address discrepancies in reported biological activity of pyrazolone derivatives like this compound?

- Methodological Answer :

- Standardize Assay Conditions : Control cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1% v/v).

- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed effects.

- Epigenetic Factors : Evaluate batch-to-batch variability in compound purity via HPLC-ELSD (Evaporative Light Scattering Detection).

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.